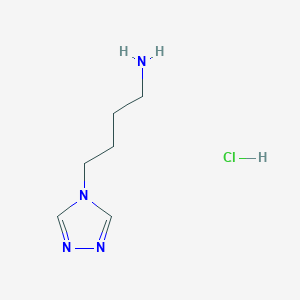

![molecular formula C14H13ClN2OS B2783825 1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-59-4](/img/structure/B2783825.png)

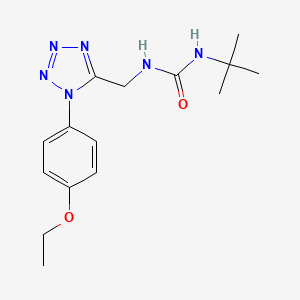

1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A key step in the synthesis involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . Another approach consists of a K2S2O8-facilitated oxidative annulation reaction involving formamide .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is complex and diverse . The structure of 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide has been studied .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives vary widely depending on their specific structures and substitutions .科学的研究の応用

Protein Kinase B (PKB) Inhibition

The compound has been investigated as a selective inhibitor of Protein Kinase B (PKB) , also known as Akt. PKB plays a crucial role in cell survival, proliferation, and metabolism. By binding to PKB, this compound interferes with its activity, potentially impacting cancer cell growth and other cellular processes . Further studies are needed to explore its therapeutic potential.

Antiproliferative Activity

In addition to PKB inhibition, this compound exhibits antiproliferative activity. It has been tested against cancer cell lines, showing promising results in limiting cell growth. Researchers are keen on understanding its mechanism of action and optimizing its potency .

Fragment-Based Drug Design

The compound was identified through fragment-based screening. Researchers used iterative crystallography to guide improvements in its potency and selectivity. This approach allowed them to refine the structure and enhance its binding affinity for PKB. Such strategies are essential for developing novel drug candidates .

Structural Insights

X-ray crystallography studies have provided valuable structural insights into the interactions between this compound and PKB. Understanding the binding mode and conformational changes informs drug design efforts, aiding in the development of more effective inhibitors .

Chemical Synthesis

The compound’s synthesis involves several steps, including the use of O-(4-nitrobenzoyl)hydroxylamine. Researchers have explored various synthetic routes to optimize yield and purity .

Boron-Containing Derivatives

Interestingly, the compound contains a boron atom (tetramethyl-1,3,2-dioxaborolan-2-yl). Boron-containing compounds often have unique properties and find applications in diverse fields, including medicinal chemistry and materials science .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBUJCPNKXJYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

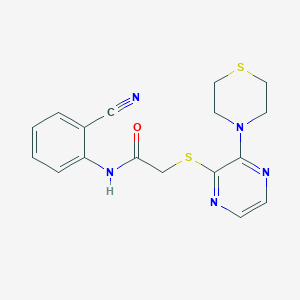

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

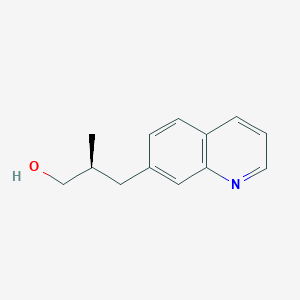

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)